2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. It belongs to the isoindole family, which is characterized by a bicyclic structure that includes an indole ring fused to a dione moiety. This compound has garnered attention for its possible applications in drug development, particularly in antimicrobial and anticancer research.
The compound can be found in various chemical databases and literature, including ChemBK and academic journals focusing on organic chemistry and medicinal applications. Its unique structure and properties have made it a subject of study in synthetic organic chemistry.
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione is classified as an isoindole derivative. The compound features a hydroxyl group attached to a butynyl chain, which contributes to its reactivity and potential biological properties. Its molecular formula is , with a molar mass of approximately 215.2 g/mol.
The synthesis of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione typically involves multi-step reactions starting from simpler precursors. One common approach includes the following steps:
The reaction conditions typically involve solvents like dimethylformamide or acetic acid under controlled temperatures to ensure high yields and purity of the final product. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione can be represented as follows:
This structure features a bicyclic isoindole framework with a hydroxyl group on the butynyl chain, contributing to its reactivity and potential biological activity.
2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione can participate in various chemical reactions due to its functional groups:
The reaction mechanisms often involve electrophilic attack on the carbonyl groups followed by subsequent rearrangements or eliminations, leading to diverse derivatives with potential biological activities.
The mechanism of action for compounds like 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione typically involves interaction with biological targets such as enzymes or receptors:
Experimental studies are necessary to elucidate the exact mechanisms at play, including kinetic studies and binding affinity assessments.
The scientific exploration of isoindole-1,3-dione derivatives commenced with foundational compounds like thalidomide (N-(2,6-dioxo-3-piperidyl)phthalimide), which gained initial clinical approval in the 1950s before its notorious teratogenic effects precipitated its withdrawal. Despite this setback, research into the scaffold persisted, revealing that structural modifications could dissociate therapeutic effects from toxicity. This led to the development of safer analogs such as lenalidomide and pomalidomide, which retain the core isoindoline-1,3-dione moiety but incorporate precise substitutions that modulate immunomodulatory activity and reduce toxicity profiles. These analogs achieved clinical approval for hematological malignancies, validating the pharmaceutical relevance of the core structure [4].
Concurrently, synthetic methodologies advanced significantly. Early syntheses relied predominantly on condensation reactions between phthalic anhydrides and primary amines. However, the discovery of novel routes, including the hexadehydro-Diels-Alder (HDDA) domino reaction of tetraynes with imidazole derivatives, expanded access to complex multifunctionalized isoindole-1,3-diones under metal-free conditions. This reaction exemplified a step-economical approach, forming three new carbon-carbon bonds and two carbon-oxygen bonds in a single transformation to yield tricyclic isoindole-1,3-diones with high regioselectivity. Such synthetic innovations facilitated the exploration of previously inaccessible chemical space around the isoindole core, enabling the systematic incorporation of diverse pharmacophores, including propargylic alcohols like the 4-hydroxy-2-butynyl group [3] [7].
The strategic incorporation of alkyne-containing substituents emerged as a significant development, driven by the dual role of alkynes as synthetic handles for further derivatization (e.g., via click chemistry) and as structural elements influencing molecular conformation and target engagement. The specific selection of the 4-hydroxy-2-butynyl substituent represents a convergence of these principles, combining the hydrogen-bonding capacity of a terminal hydroxyl group with the linear geometry and electronic properties of a conjugated alkyne [9].
Table 1: Evolution of Key Isoindole-1,3-dione Derivatives in Medicinal Chemistry
Compound | Substituent Pattern | Primary Therapeutic Application | Synthetic Era |
---|---|---|---|
Thalidomide | Glutarimide-containing | Sedative (Withdrawn) | 1950s |
Lenalidomide | Amino-substituted glutarimide | Multiple Myeloma | 2000s |
Pomalidomide | Fluoro-substituted glutarimide | Multiple Myeloma | 2010s |
2-(4-Hydroxy-2-butynyl) derivative | Alkynyl alcohol | Research Compound | 2010s-Present |
The molecular architecture of 2-(4-hydroxy-2-butynyl)isoindole-1,3-dione (Chemical Formula: C₁₄H₁₄N₂O₃; Molecular Weight: 242.28 g/mol) integrates the planar, electron-deficient isoindole-1,3-dione core with a conformationally flexible 4-hydroxy-2-butynyl chain. This chain exhibits distinct physicochemical characteristics: the terminal hydroxyl group provides a site for hydrogen bonding (both donor and acceptor capabilities), crucial for forming specific interactions with biological targets such as enzymes or receptors. The adjacent alkyne moiety (C≡C bond) introduces linear rigidity and electron density, influencing the molecule's overall dipole moment and its ability to participate in π-stacking interactions or act as a weak hydrogen bond acceptor. The propargylic alcohol structure (-C≡C-CH₂OH) further imparts specific reactivity and metabolic stability considerations [9].
Spectroscopically, the compound is characterized by specific signatures: Infrared spectroscopy reveals strong carbonyl stretching vibrations (νC=O) near 1770 cm⁻¹ and 1710 cm⁻¹, indicative of the cyclic imide, along with a broad O-H stretch (~3400 cm⁻¹) from the alcohol. The alkyne C≡C stretch appears as a weak signal near 2100-2140 cm⁻¹. Nuclear magnetic resonance spectroscopy displays distinct proton resonances: the methylene protons adjacent to the nitrogen (N-CH₂-) appear downfield (δ ~4.0-4.3 ppm) due to the deshielding effect of the imide carbonyls, while the methylene protons adjacent to oxygen (-CH₂OH) resonate further upfield (δ ~3.6-3.8 ppm). The methyne proton of the alkyne (≡C-H) is characteristically found near δ ~2.5 ppm. Carbon-13 NMR confirms the alkyne carbons, with the terminal sp carbon near δ 70-80 ppm and the internal sp carbon near δ 80-90 ppm, alongside the imide carbonyl carbons near δ 165-170 ppm [5] [9] [10].
Synthetic access typically employs N-alkylation strategies. Potassium phthalimide or phthalimide salts can undergo nucleophilic substitution with propargylic electrophiles like 4-chloro-2-butyn-1-ol (ClCH₂C≡CCH₂OH), often under basic conditions (e.g., potassium carbonate in dimethylformamide) or phase-transfer catalysis. Alternatively, Mannich aminomethylation reactions using formaldehyde and propargylamines offer routes to N-(alkynyl)phthalimides, though this is less common for the specific 4-hydroxy derivative. Purification usually involves recrystallization from ethanol/water mixtures or chromatographic techniques, yielding the target compound as crystalline solids [3] [7] [9].
Table 2: Key Structural and Physicochemical Properties of 2-(4-Hydroxy-2-butynyl)isoindole-1,3-dione
Property | Value or Characteristic | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₄N₂O₃ | Elemental Analysis |
Molecular Weight | 242.28 g/mol | Calculated |
Key IR Absorptions | ~3400 (O-H), 2100-2140 (C≡C), 1770 & 1710 (C=O) cm⁻¹ | FT-IR Spectroscopy |
Characteristic ¹H NMR Signals | δ ~4.0-4.3 (N-CH₂), ~3.6-3.8 (O-CH₂), ~2.5 (≡C-H) ppm | NMR in CDCl₃ or DMSO-d₆ |
Characteristic ¹³C NMR Signals | δ 165-170 (C=O), 80-90 (internal C≡C), 70-80 (terminal C≡C) ppm | NMR in CDCl₃ or DMSO-d₆ |
Solubility Profile | Soluble in DMSO, ethanol; Limited in water | Experimental Observation |
Hydrogen Bonding Capacity | Donor: 1 (O-H); Acceptor: 4 (Carbonyl O, O-H, C≡C) | Computational Prediction |
The strategic incorporation of the 4-hydroxy-2-butynyl chain onto the isoindole-1,3-dione scaffold positions this derivative within several contemporary drug discovery paradigms:
Cholinesterase Inhibition for Neurodegenerative Diseases: Structural analogs bearing arylpiperazine or aminomethyl substituents on the isoindole-1,3-dione core demonstrate potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), validated through in vitro assays (Ellman's method) and molecular docking studies. These enzymes are critical targets in Alzheimer's disease therapy. The 4-hydroxy-2-butynyl moiety, with its hydrogen-bonding hydroxyl group and rigid alkyne spacer, is hypothesized to enhance binding within the active site gorge of AChE, potentially interacting with key residues like Trp279 in the peripheral anionic site (PAS) or Ser200 in the catalytic triad. Derivatives like 2-(diethylaminoalkyl)isoindoline-1,3-diones show IC₅₀ values against AChE ranging from 0.9 to 19.5 µM, with linker length (optimally 6-8 methylene units) critically influencing potency. The propargylic alcohol linker in 2-(4-hydroxy-2-butynyl)isoindole-1,3-dione offers a distinct conformational and electronic profile compared to these alkyl chains, warranting investigation for its cholinesterase inhibitory potential and selectivity profile between AChE and BuChE [8] [17].
Cyclooxygenase (COX) Modulation for Inflammation: Isoindole-1,3-dione derivatives exhibit significant anti-inflammatory potential via COX-1 and COX-2 enzyme inhibition. In vitro studies show that N-substituted phthalimides can surpass reference drugs like meloxicam in inhibitory potency. For instance, specific analogs exhibit COX-2/COX-1 affinity ratios indicating potential selectivity. Molecular docking simulations reveal that these compounds bind within the COX active site, forming hydrogen bonds with residues like Tyr355 and Ser530, and hydrophobic interactions within the side pocket of COX-2. The 4-hydroxy-2-butynyl substituent, with its terminal hydroxyl group, is designed to engage in similar hydrogen-bonding networks. Furthermore, these derivatives demonstrate reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activity, contributing to an overall anti-inflammatory profile by mitigating oxidative stress alongside COX inhibition. The alkyne moiety may also influence membrane permeability and distribution properties relevant to tissue targeting [7].
Multitarget Ligand Development: The isoindole-1,3-dione core is recognized for its ability to interact with diverse biological targets. By appending specific pharmacophores like the 4-hydroxy-2-butynyl group, researchers aim to develop single molecules capable of modulating multiple disease-relevant pathways simultaneously. This is particularly relevant for complex diseases like Alzheimer's, where cholinesterase inhibition can be combined with amyloid-beta aggregation modulation or anti-oxidative effects. Similarly, in cancer, the core structure has been linked to apoptosis induction, while the alkyne can serve as a point of attachment for additional cytotoxic warheads or as a modulator of cellular uptake mechanisms. Preliminary in vitro studies on related isoindole derivatives suggest potential antitumor activity through inhibition of cell proliferation pathways and induction of apoptosis, although specific data for the 4-hydroxy-2-butynyl derivative requires further investigation [4] [9] [19].
Molecular Hybridization: This derivative exemplifies the hybridization strategy. The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, present in drugs with diverse activities (analgesic, anti-inflammatory, anticancer). The 4-hydroxy-2-butynyl group, reminiscent of functionalities in bioactive natural products and synthetic molecules (e.g., certain enzyme inhibitors or neuroactive compounds), is deliberately fused to create novel chemical entities. The hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification), allowing for the generation of libraries of analogs to explore structure-activity relationships and optimize pharmacokinetic properties like solubility and metabolic stability. The alkyne functionality is particularly valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), enabling efficient conjugation to azide-containing biomolecules, fluorescent tags, or other pharmacophores for target identification, prodrug development, or theranostic applications [3] [7] [9].
Table 3: Potential Therapeutic Applications and Target Engagement of Isoindole-1,3-dione Derivatives
Therapeutic Area | Molecular Target(s) | Biological Activity Demonstrated in Analogs | Role of 4-Hydroxy-2-Butynyl Substituent |
---|---|---|---|
Neurodegenerative Diseases | Acetylcholinesterase (AChE) | IC₅₀ values down to 0.034 µM | Potential H-bonding in PAS/CAS; Rigid spacer |
Butyrylcholinesterase (BuChE) | IC₅₀ values down to 0.54 µM | Potential enhanced selectivity | |
Inflammation | Cyclooxygenase-1 (COX-1) | Inhibition exceeding Meloxicam | H-bond donation to Tyr355/Ser530 |
Cyclooxygenase-2 (COX-2) | COX-2/COX-1 selectivity ratios > Meloxicam | Access to COX-2 side pocket | |
Reactive Oxygen/Nitrogen Species | ROS/RNS scavenging activity | Antioxidant potential of propargylic alcohol | |
Oncology (Preclinical) | Cell Proliferation Pathways | Induction of apoptosis; Cell cycle arrest | Potential linker for cytotoxic conjugates (Click chemistry) |
Multitarget Drug Discovery | Multiple targets (e.g., AChE, COX-2) | Balanced AChE/BuChE inhibition; Combined anti-inflammatory effects | Enables dual/multi-target engagement |
The trajectory of 2-(4-hydroxy-2-butynyl)isoindole-1,3-dione underscores its value as a versatile scaffold in medicinal chemistry. Its synthesis leverages established and novel methodologies, while its structural features—particularly the hydrogen-bonding hydroxyl group and the rigid, linear alkyne—offer distinct advantages for target interaction and further chemical elaboration. While extensive clinical data is absent for this specific derivative, the well-documented biological activities of its structural analogs targeting cholinesterases, cyclooxygenases, and cellular proliferation pathways strongly support its role as a promising intermediate and pharmacophore for developing novel therapeutic agents across multiple disease areas. Future research will likely focus on expanding its structure-activity relationship profile, exploring its in vivo efficacy, and exploiting its functional groups for bioconjugation and prodrug strategies [3] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: